Cas no 2098049-00-2 (4-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid)

4-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid is a specialized organic compound featuring a hexahydrocyclopenta[c]pyrrole core with a hydroxymethyl substituent and a 4-oxobutanoic acid moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for the development of pharmacologically active molecules or chiral intermediates. The hydroxymethyl group enhances solubility and provides a handle for further functionalization, while the carboxylic acid terminus allows for conjugation or salt formation. Its rigid bicyclic framework contributes to stereochemical control in asymmetric synthesis. Suitable for research applications, this compound offers versatility in medicinal chemistry and material science due to its balanced hydrophilicity and structural complexity.
4-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid structure
2098049-00-2 structure
Product name:4-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
CAS No:2098049-00-2
MF:C12H19NO4
MW:241.28356385231
CID:4775626

4-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
    • 4-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
    • Inchi: 1S/C12H19NO4/c14-8-12-5-1-2-9(12)6-13(7-12)10(15)3-4-11(16)17/h9,14H,1-8H2,(H,16,17)
    • InChI Key: UFLRPUPHGKRTLJ-UHFFFAOYSA-N
    • SMILES: OCC12CN(C(CCC(=O)O)=O)CC1CCC2

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 331
  • XLogP3: -0.4
  • Topological Polar Surface Area: 77.8

4-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-8276-10g
4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
2098049-00-2 95%+
10g
$3034.0 2023-09-07
Life Chemicals
F1907-8276-1g
4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
2098049-00-2 95%+
1g
$660.0 2023-09-07
Life Chemicals
F1907-8276-2.5g
4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
2098049-00-2 95%+
2.5g
$1439.0 2023-09-07
TRC
A241356-100mg
4-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic Acid
2098049-00-2
100mg
$ 95.00 2022-06-08
TRC
A241356-500mg
4-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic Acid
2098049-00-2
500mg
$ 365.00 2022-06-08
Life Chemicals
F1907-8276-0.25g
4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
2098049-00-2 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-8276-0.5g
4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
2098049-00-2 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-8276-5g
4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
2098049-00-2 95%+
5g
$2167.0 2023-09-07
TRC
A241356-1g
4-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic Acid
2098049-00-2
1g
$ 570.00 2022-06-08

Additional information on 4-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid

Comprehensive Overview of 4-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid (CAS No. 2098049-00-2)

The compound 4-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid, with the CAS number 2098049-00-2, is a specialized organic molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique structure, featuring a hexahydrocyclopenta[c]pyrrole core and a hydroxymethyl group, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly intrigued by its potential applications in drug discovery, especially in targeting enzyme inhibition and receptor modulation.

In recent years, the demand for novel heterocyclic compounds like 4-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid has surged, driven by advancements in medicinal chemistry and biotechnology. This compound's oxobutanoic acid moiety is particularly noteworthy, as it is often associated with enhanced solubility and bioavailability, critical factors in drug development. Moreover, its hydroxymethyl functionality offers versatility for further chemical modifications, making it a preferred choice for synthetic chemists.

The CAS No. 2098049-00-2 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and lead optimization studies. Questions such as "What are the synthetic routes for 4-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid?" or "How does its structure influence pharmacokinetics?" are common among researchers. These inquiries highlight the compound's growing importance in addressing challenges like drug resistance and target specificity.

From a technical perspective, the hexahydrocyclopenta[c]pyrrole scaffold in this compound is structurally analogous to several natural alkaloids, which are known for their diverse biological activities. This similarity has spurred investigations into its potential as a scaffold for drug design, particularly in neurology and oncology. The hydroxymethyl group further enhances its utility, enabling conjugation with other pharmacophores to improve therapeutic efficacy.

In the context of green chemistry, the synthesis of 4-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid has been optimized to minimize environmental impact. Researchers are exploring catalytic methods and solvent-free reactions to produce this compound efficiently. Such innovations align with global trends toward sustainable pharmaceutical manufacturing, a topic of high interest in both academic and industrial circles.

Another area of exploration is the compound's potential role in peptide mimetics and prodrug development. Its oxobutanoic acid segment can mimic peptide bonds, making it a candidate for designing bioactive peptides with improved stability. Additionally, its hydroxymethyl group can be leveraged to create prodrugs, enhancing drug delivery and reducing side effects.

As the scientific community continues to unravel the properties of 4-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid, its applications are expected to expand. Whether in structure-activity relationship (SAR) studies or as a building block for complex molecules, this compound exemplifies the intersection of innovation and practicality in modern chemistry. Its CAS No. 2098049-00-2 will undoubtedly remain a key identifier in future research endeavors.

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